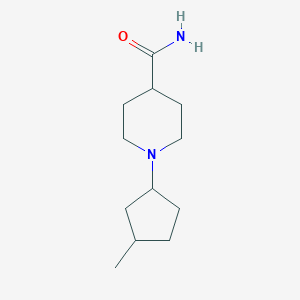
1-(3-methylcyclopentyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylcyclopentyl)-4-piperidinecarboxamide, also known as MP-1, is a synthetic compound that belongs to the piperidine class of drugs. It has been extensively studied for its potential use in various scientific research applications, particularly in neuroscience and pharmacology.
Mécanisme D'action
The mechanism of action of 1-(3-methylcyclopentyl)-4-piperidinecarboxamide involves the inhibition of the transporters responsible for the reuptake of dopamine, norepinephrine, and serotonin. By blocking the reuptake of these neurotransmitters, 1-(3-methylcyclopentyl)-4-piperidinecarboxamide increases their levels in the synaptic cleft, leading to enhanced neurotransmission. This results in a range of effects on behavior and physiology, including increased locomotor activity, improved cognitive function, and altered mood.
Biochemical and Physiological Effects:
1-(3-methylcyclopentyl)-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. In animal models, it has been shown to increase dopamine, norepinephrine, and serotonin levels in the brain, leading to enhanced neurotransmission. This results in increased locomotor activity, improved cognitive function, and altered mood. 1-(3-methylcyclopentyl)-4-piperidinecarboxamide has also been shown to have effects on other neurotransmitter systems, including the cholinergic and glutamatergic systems.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-methylcyclopentyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a highly selective inhibitor of the dopamine, norepinephrine, and serotonin transporters, making it a useful tool for studying the function of these neurotransmitter systems. It has also been shown to have a long half-life, which allows for sustained effects on behavior and physiology. However, there are also limitations to the use of 1-(3-methylcyclopentyl)-4-piperidinecarboxamide in lab experiments. Its complex synthesis process requires expertise in organic chemistry, and its effects on behavior and physiology may vary depending on the species and strain of animal used.
Orientations Futures
There are several future directions for research on 1-(3-methylcyclopentyl)-4-piperidinecarboxamide. One area of interest is the potential use of 1-(3-methylcyclopentyl)-4-piperidinecarboxamide in the treatment of various neuropsychiatric disorders, such as depression and ADHD. Another area of interest is the development of new compounds based on the structure of 1-(3-methylcyclopentyl)-4-piperidinecarboxamide that may have improved pharmacological properties. Additionally, further research is needed to fully understand the effects of 1-(3-methylcyclopentyl)-4-piperidinecarboxamide on neurotransmitter systems beyond dopamine, norepinephrine, and serotonin.
Méthodes De Synthèse
1-(3-methylcyclopentyl)-4-piperidinecarboxamide is synthesized through a multi-step process that involves the reaction of 3-methylcyclopentylamine with 4-piperidone. The resulting intermediate is then subjected to a series of chemical reactions, including acylation and reduction, to yield the final product. The synthesis of 1-(3-methylcyclopentyl)-4-piperidinecarboxamide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
1-(3-methylcyclopentyl)-4-piperidinecarboxamide has been widely used in scientific research as a tool to study the function of various neurotransmitter systems in the brain. It has been shown to selectively inhibit the reuptake of dopamine, norepinephrine, and serotonin, which are important neurotransmitters involved in mood regulation, reward processing, and cognitive function. 1-(3-methylcyclopentyl)-4-piperidinecarboxamide has also been used to study the effects of these neurotransmitters on behavior and physiology in animal models.
Propriétés
IUPAC Name |
1-(3-methylcyclopentyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-9-2-3-11(8-9)14-6-4-10(5-7-14)12(13)15/h9-11H,2-8H2,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRHXVCMGIHNGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylcyclopentyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6055587.png)
![1-(2,2-dimethylpropyl)-4-[(2-fluoro-5-methoxybenzyl)amino]-2-pyrrolidinone](/img/structure/B6055592.png)
![(3-(2,4-difluorobenzyl)-1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-3-piperidinyl)methanol](/img/structure/B6055597.png)
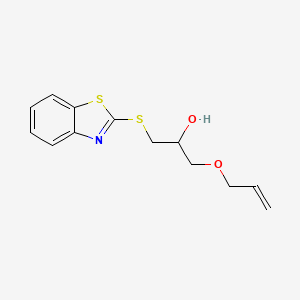
![7-(4-hydroxyphenyl)-2-mercapto-1-(3-methylphenyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6055616.png)
![N-[3-(5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-fluorobenzamide](/img/structure/B6055622.png)
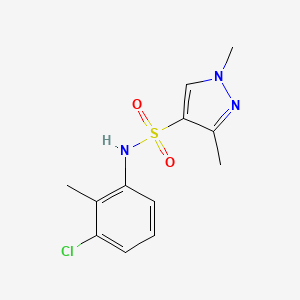
![3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole](/img/structure/B6055629.png)
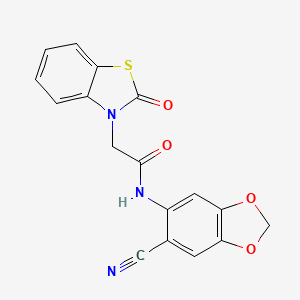
![ethyl 4-{[1-(2,3-dimethoxybenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate oxalate](/img/structure/B6055646.png)
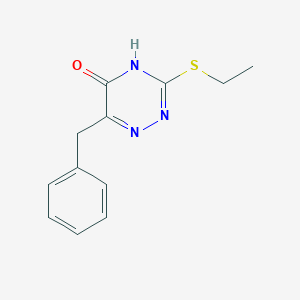
![{2-[(2,4-dichlorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6055659.png)
![5-(4-bromobenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6055661.png)
![5-(3-ethoxy-4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6055670.png)